methyl 3-amino-4-bromo-5-methylbenzoate
Description
Methyl 3-amino-4-bromo-5-methylbenzoate is a halogenated aromatic ester featuring a methyl ester group, an amino substituent at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 272.10 g/mol. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive sites (amino and bromo groups), enabling functionalization via cross-coupling, nucleophilic substitution, or amidation reactions.
Properties
CAS No. |
500730-87-0 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-bromo-5-methylbenzoate typically involves the bromination of methyl 3-amino-5-methylbenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process may involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-amino-4-bromo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of methyl 3-amino-4-bromo-5-methylbenzoate differ in substituent positions, halogen types, or additional functional groups. These variations significantly influence physicochemical properties, reactivity, and applications.
Substituent Position and Halogen Effects
Table 1: Key Analogs and Similarity Scores
| CAS No. | Compound Name | Substituent Positions | Similarity Score |
|---|---|---|---|
| 6942-37-6 | Methyl 5-amino-2-bromobenzoate | 5-amino, 2-bromo | 1.00 |
| 474330-54-6 | Methyl 5-amino-2-bromo-4-methylbenzoate | 5-amino, 2-bromo, 4-methyl | 0.97 |
| 106896-48-4 | Methyl 3-amino-2-bromobenzoate | 3-amino, 2-bromo | 0.94 |
| 706791-83-5 | Methyl 3-amino-5-bromobenzoate | 3-amino, 5-bromo | 0.93 |
| 24812-90-6 | Methyl 3-amino-4-methoxybenzoate | 3-amino, 4-methoxy | 0.95 |
- Positional Isomerism: Methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) shares a bromo and methyl group but places the amino group at the 5-position instead of 3. Methyl 3-amino-5-bromobenzoate (CAS 706791-83-5) relocates the bromine to the 5-position, altering electronic effects. The meta-bromo group may decrease electron density at the amino site compared to para-bromo analogs, affecting catalytic coupling efficiency.
- Halogen vs. Oxygenated Substituents: Replacing bromine with methoxy (e.g., methyl 3-amino-4-methoxybenzoate, CAS 24812-90-6) introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of bromine eliminates opportunities for Suzuki-Miyaura cross-coupling, a critical reaction in medicinal chemistry.
Functional Group Modifications
Amino Group Derivatives
- Methyl 4-bromo-3-formamidobenzoate (Example 9): The amino group in the target compound is replaced with a formamido (-NHCHO) group. This modification enhances stability against oxidation but reduces nucleophilicity, limiting its utility in reductive amination or diazotization reactions.
- This derivative may exhibit reduced bioavailability compared to the brominated analog.
Polyhalogenated and Hydroxy-Substituted Analogs
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate (CAS 232941-14-9):
- Methyl 5-Amino-2-bromo-4-chlorobenzoate (Cat No.: L037508): The 2-bromo and 4-chloro substituents create a sterically crowded ortho/para environment, which may slow reaction kinetics in cross-coupling but enhance halogen-π interactions in protein binding.
Q & A
Q. What are the optimal synthetic routes for methyl 3-amino-4-bromo-5-methylbenzoate, and how do reaction conditions influence yield?
Synthesis typically involves bromination and esterification steps. For bromination, regioselectivity is critical due to competing positions on the aromatic ring. Use of polar aprotic solvents (e.g., DMF) enhances reactivity, while controlled temperatures (0–25°C) minimize side reactions like over-bromination . Post-synthesis, purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves purity. Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometry (e.g., 1.2 equiv. Br₂ for bromination) .
Q. How can the amino and bromo substituents in this compound be selectively functionalized?
The amino group (-NH₂) is prone to acetylation or sulfonation under mild conditions (e.g., acetic anhydride in pyridine at 20°C). The bromo group (-Br) participates in Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. However, steric hindrance from the methyl group at position 5 may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl/amino groups (δ 2.3–3.1 ppm). ¹³C NMR confirms ester carbonyl (δ ~168 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate impurities. ESI-MS in positive mode detects [M+H]⁺ at m/z 274 (C₁₀H₁₁BrNO₂⁺) .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
Advanced Research Questions
Q. How do substituent positions (amino, bromo, methyl) affect electrophilic aromatic substitution (EAS) reactivity?
The amino group (-NH₂) is a strong ortho/para-directing, activating group, but its effect is moderated by steric hindrance from the adjacent methyl group. Bromine (-Br), an electron-withdrawing meta-director, competes with the amino group, leading to mixed regioselectivity. Computational studies (DFT) suggest that the methyl group at position 5 sterically blocks para-substitution, favoring meta-bromination in further reactions .
Q. What strategies resolve contradictory data in biological activity assays involving this compound analogs?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from substituent positioning. For example, replacing the methyl group with a trifluoromethyl (-CF₃) at position 5 enhances hydrophobicity but reduces solubility, skewing IC₅₀ values. To resolve contradictions:
- Perform multi-parametric analysis (e.g., Hansch plots) correlating logP, steric bulk, and activity .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true inhibition from assay artifacts .
Q. How can computational modeling guide the design of this compound derivatives for medicinal chemistry?
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. The bromine atom’s van der Waals radius (~1.85 Å) may occupy hydrophobic pockets, while the amino group forms hydrogen bonds .
- QSAR models : Train models on datasets of similar benzoates to predict bioactivity (e.g., pIC₅₀) based on substituent electronic parameters (Hammett σ) .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Byproduct formation : Over-bromination at position 2 can occur at scale due to heat accumulation. Use flow reactors for precise temperature control .
- Purification : Crystallization in ethanol/water (7:3) at -20°C improves yield but requires slow cooling to avoid co-precipitation of impurities .
Methodological Guidelines
Q. How to distinguish this compound from positional isomers (e.g., 3-bromo-4-amino-5-methyl)?
- NOESY NMR : Correlate spatial proximity of protons. For the correct isomer, the amino proton (δ 6.2 ppm) shows NOE with the methyl group (δ 2.3 ppm) .
- High-resolution MS : Isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) confirm molecular formula but cannot differentiate isomers. Pair with IR for functional group validation .
Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
